1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
The compound “1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole” is a benzimidazole derivative . Benzimidazole derivatives have been studied for their potential as antagonists of P2Y1 receptors . These receptors are involved in various physiological processes including neurotransmission and inflammatory responses .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including this compound, involves an identical system of hydrogen bonds . The quality of the samples can be tested using solid-state NMR .Scientific Research Applications
Synthesis and Coordination Properties
A study discussed the synthesis of compounds similar to the requested chemical, focusing on their coordination properties and interactions with metal centers, which could be relevant for the development of novel materials or catalysis processes (Bermejo et al., 2000).
Catalysis and Synthesis Applications
Research highlighted the use of certain imidazole derivatives as catalysts for the synthesis of complex organic compounds, demonstrating their potential role in improving the efficiency and sustainability of chemical reactions (Moosavi‐Zare et al., 2013).
Anion Recognition and Binding
A study focused on imidazole-based bisphenols, which are structurally related to the compound , for their ability to recognize and bind anions. Such properties are crucial for applications in sensing, environmental monitoring, and possibly in pharmaceuticals (Nath & Baruah, 2012).
Corrosion Inhibition
Imidazole derivatives have been studied for their corrosion inhibition properties, suggesting potential applications in protecting materials from corrosion, which is vital in industries such as construction and metal processing (Prashanth et al., 2021).
Spectroscopic Analysis and Molecular Docking
Research involved the spectroscopic analysis and molecular docking of imidazole derivatives, providing insights into their reactive properties, which are essential for understanding their behavior in various chemical environments and potential applications in drug design (Thomas et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-9-4-13-14(5-10(9)2)20(8-19-13)24(21,22)16-7-11(17)15(23-3)6-12(16)18/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERUHNDCIUWMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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